1,1,1-Trichloropentafluoropropane

説明

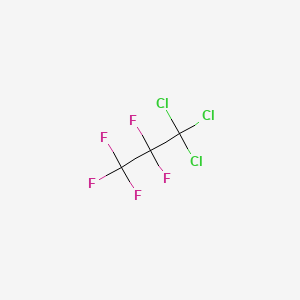

Structure

3D Structure

特性

IUPAC Name |

1,1,1-trichloro-2,2,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3F5/c4-2(5,6)1(7,8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRXHKBZNQULJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863351 | |

| Record name | 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4259-43-2, 28109-69-5 | |

| Record name | 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4259-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CFC 215 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004259432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trichloropentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trichloropentafluoropropane

Core Physical Properties

Quantitative data for 1,1,1-Trichloropentafluoropropane is primarily based on computational models. The following table summarizes these essential properties.

| Property | Value | Source |

| Molecular Formula | C3Cl3F5 | PubChem |

| Molecular Weight | 237.38 g/mol | PubChem |

| CAS Number | 4259-43-2 | ChemSrc[1] |

| XLogP3-AA (Computed) | 3.9 | PubChem |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem |

| Rotatable Bond Count (Computed) | 1 | PubChem |

Note: The lack of available experimental data is highlighted in safety data sheets for 1,1,1-Trichloropentafluoropropane, where many physical and chemical properties are listed as "no data available"[2].

Experimental Protocols for Physical Property Determination

While specific experimental data for 1,1,1-Trichloropentafluoropropane is scarce, standard methodologies are well-established for determining the physical properties of chlorofluorocarbons and related compounds. These protocols provide a framework for any future experimental characterization.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like 1,1,1-Trichloropentafluoropropane, several methods can be employed.

1. Distillation Method: This is a common and straightforward method for determining the boiling point of a volatile liquid.

-

Apparatus: A standard distillation setup includes a distilling flask, a condenser, a receiving flask, a heat source (like a heating mantle), and a thermometer.

-

Procedure:

-

The liquid sample is placed in the distilling flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The sample is gradually heated.

-

The thermometer bulb is positioned so that it is level with the side arm of the distilling flask leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point[3].

-

2. Thiele Tube Method: This micro-method is suitable when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube sealed at one end, and a small test tube.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The sealed capillary tube is inverted and placed in the test tube with the liquid.

-

The test tube is attached to the thermometer, which is then placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point[4][5].

-

Vapor Pressure Determination

Vapor pressure is a critical property, especially for volatile compounds. Two common methods for its determination are the isoteniscope method and the gas saturation method.

1. Isoteniscope Procedure (for pressures from 0.1 to 100 kPa): This method involves balancing the vapor pressure of the sample against a known pressure of an inert gas.

-

Apparatus: An isoteniscope (a specialized glass bulb with a U-tube manometer), a vacuum pump, a controlled temperature bath, and a pressure-measuring device.

-

Procedure:

-

The sample is placed in the isoteniscope bulb.

-

The sample is degassed by cooling it and evacuating the apparatus.

-

The isoteniscope is brought to the desired temperature in the controlled bath.

-

The vapor pressure of the sample is measured by adjusting the pressure of an inert gas to balance the level of the liquid in the U-tube manometer[6].

-

2. Gas Saturation Method (for low vapor pressures): This dynamic method involves saturating a stream of inert gas with the vapor of the substance under investigation.

-

Apparatus: A thermostatically controlled saturation column containing the sample, a source of inert carrier gas (e.g., nitrogen), flow meters, and a system to trap and quantify the vaporized substance.

-

Procedure:

-

A slow, measured stream of the inert gas is passed through or over the surface of the sample at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of vaporized substance is determined by trapping it (e.g., in a cold trap or on a sorbent) and then measuring its mass.

-

The vapor pressure is calculated from the volume of the carrier gas and the mass of the vaporized substance[7][8].

-

Visualizations

Logical Relationship of Physical Properties

The following diagram illustrates the logical connection between the molecular structure of 1,1,1-Trichloropentafluoropropane and its resulting physical properties.

Caption: Relationship between molecular structure and physical properties.

Experimental Workflow for Boiling Point Determination (Thiele Tube Method)

The diagram below outlines the general experimental workflow for determining the boiling point of a liquid using the Thiele tube method.

Caption: Experimental workflow for the Thiele tube boiling point method.

Signaling Pathways

For a simple, synthetically produced chlorofluorocarbon such as 1,1,1-Trichloropentafluoropropane, there are no known biological signaling pathways in which it is directly involved. Its primary relevance in a biological context would be related to toxicology and its effects on living organisms, which is outside the scope of its physical properties.

References

- 1. 1,1,1-trichloropentafluoropropane | CAS#:4259-43-2 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. vernier.com [vernier.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. 40 CFR § 796.1950 - Vapor pressure. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

In-Depth Technical Guide: 1,1,1-Trichloropentafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloropentafluoropropane, also known by its ASHRAE designation R-215cb or as CFC-215cb, is a chlorofluorocarbon (CFC). Its chemical formula is C3Cl3F5, and its IUPAC name is 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane. As a fully halogenated chlorofluorocarbon, it has historically been used in applications typical for this class of compounds, such as refrigerants and blowing agents. However, due to their significant ozone-depleting potential, the production and use of CFCs have been phased out under the Montreal Protocol.

This guide provides a technical overview of 1,1,1-Trichloropentafluoropropane, including its chemical structure, properties, and a representative synthesis protocol. It is important to note that due to its classification as a CFC and subsequent production phase-out, detailed experimental data and applications in modern research, particularly in drug development, are limited.

Chemical Structure and Identification

The structure of 1,1,1-Trichloropentafluoropropane consists of a three-carbon propane backbone where one terminal carbon is bonded to three chlorine atoms and the other two carbons are fully substituted with fluorine atoms.

-

Molecular Formula: C3Cl3F5

-

IUPAC Name: 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane

-

Synonyms: CFC-215cb, R-215cb, Freon 215[2]

-

SMILES: C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)F[2]

Physicochemical Properties

Quantitative experimental data for 1,1,1-Trichloropentafluoropropane is scarce in publicly available literature. The table below includes computed properties and experimental data for isomeric or structurally related compounds to provide an estimate.

| Property | Value | Notes |

| Molecular Weight | 237.38 g/mol | Calculated |

| Boiling Point | No specific data available | For the isomer 1-chloro-1,1,3,3,3-pentafluoropropane (CAS 460-92-4), the boiling point is 28°C. |

| Melting Point | No specific data available | For the isomer 1-chloro-1,1,3,3,3-pentafluoropropane (CAS 460-92-4), the melting point is -107°C. |

| Density | No specific data available | |

| Vapor Pressure | No specific data available |

Synthesis of Halogenated Propanes: A General Experimental Protocol

Objective: To synthesize a chlorofluoropropane derivative via catalytic fluorination and chlorofluorination.

Materials:

-

Pelletized copper-substituted α-chromium oxide catalyst

-

Nitrogen (N2) gas

-

Hydrogen fluoride (HF)

-

Chlorine (Cl2)

-

CFC-1213xa (precursor)

-

Inconel or Monel nickel alloy reactor tube

-

Fluidized sand bath

-

Vaporizer

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Activation:

-

A weighed quantity of the pelletized catalyst is placed in the reactor tube.

-

The reactor is heated from 50°C to 175°C in a continuous flow of nitrogen (50 cc/min) over approximately one hour.

-

Hydrogen fluoride gas is then introduced into the reactor at a flow rate of 50 cc/min.

-

After 0.5 to 2 hours, the nitrogen flow is reduced to 20 cc/min, and the HF flow is increased to 80 cc/min for about one hour.

-

The reactor temperature is then gradually increased to 400°C over 3 to 5 hours to fully activate the catalyst.

-

After activation, the HF flow is stopped, and the reactor is cooled to the desired reaction temperature (e.g., 300°C) under a nitrogen flow.

-

-

Chlorofluorination Reaction:

-

The precursor, CFC-1213xa, is fed from a pump to a vaporizer maintained at approximately 118°C.

-

The vaporized precursor is combined with hydrogen fluoride and chlorine gas in a Monel nickel alloy tube packed with Monel turnings to ensure proper mixing.

-

The typical molar ratio of HF/precursor/chlorine is 20:1:4.

-

The reactant mixture is then passed through the heated reactor containing the activated catalyst.

-

The contact time is typically maintained for 5 to 30 seconds.

-

The reaction is conducted at atmospheric pressure.

-

-

Product Analysis:

-

The product stream exiting the reactor is analyzed by gas chromatography (GC) to determine the composition and yield of the various halogenated propane products.

-

Applications in Research and Drug Development

Despite a thorough review of scientific literature, there is no evidence to suggest that 1,1,1-Trichloropentafluoropropane has any significant application in modern chemical research, organic synthesis, or drug development. Its chemical inertness and the presence of strong carbon-halogen bonds make it generally unsuitable as a reactive intermediate or building block in pharmaceutical synthesis.

The primary historical applications were limited to its use as a refrigerant and blowing agent, leveraging its thermodynamic properties. The focus of the scientific community has since shifted away from CFCs due to their environmental impact, and therefore, research into new applications for these compounds is virtually non-existent.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of chlorofluoropropanes.

Logical Relationships of 1,1,1-Trichloropentafluoropropane

This diagram shows the relationship between the chemical nature of 1,1,1-Trichloropentafluoropropane, its properties, and its resulting applications and environmental impact.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of 1,1,1-Trichloropentafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of 1,1,1-Trichloropentafluoropropane (CFC-215cb). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of NMR and MS, along with data from analogous halogenated propanes, to predict and explain the spectral features. This document also outlines generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers working with halogenated organic compounds.

Introduction

1,1,1-Trichloropentafluoropropane is a chlorofluorocarbon (CFC) with the chemical formula C₃Cl₃F₅. As with other compounds in this class, its analysis is crucial for environmental monitoring, chemical synthesis, and materials science. NMR and MS are indispensable tools for the structural elucidation and characterization of such molecules. This guide will delve into the theoretical underpinnings of its spectral behavior.

Predicted NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 1,1,1-Trichloropentafluoropropane, ¹⁹F and ¹³C NMR are the most informative techniques.

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The chemical shifts in ¹⁹F NMR are significantly influenced by the electronegativity of neighboring atoms.

Based on the structure of 1,1,1-Trichloropentafluoropropane (CF₃-CF₂-CCl₃), two distinct fluorine environments are expected: a trifluoromethyl (-CF₃) group and a difluoromethylene (-CF₂) group.

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for 1,1,1-Trichloropentafluoropropane

| Fluorine Group | Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| -CF₃ | -80 to -90 | Triplet | 10 - 20 (³JFF) |

| -CF₂- | -110 to -130 | Quartet | 10 - 20 (³JFF) |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The -CF₃ group is expected to appear as a triplet due to coupling with the adjacent -CF₂- group. Conversely, the -CF₂- group should appear as a quartet due to coupling with the -CF₃ group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon backbone of the molecule. Three distinct carbon signals are expected for 1,1,1-Trichloropentafluoropropane. The chemical shifts will be significantly influenced by the attached halogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,1,1-Trichloropentafluoropropane

| Carbon Atom | Predicted Chemical Shift (δ) ppm (vs. TMS) | Predicted Multiplicity (due to C-F coupling) |

| -CCl₃ | 90 - 110 | Singlet |

| -CF₂- | 110 - 130 | Triplet |

| -CF₃ | 115 - 135 | Quartet |

Note: These are predicted values. The high degree of halogenation will lead to significant downfield shifts.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Expected Fragmentation Pattern

Upon electron ionization, 1,1,1-Trichloropentafluoropropane is expected to fragment in a predictable manner. The most likely fragmentation pathways involve the cleavage of C-C and C-Cl bonds.

Table 3: Predicted Key Mass Fragments for 1,1,1-Trichloropentafluoropropane

| m/z | Proposed Fragment Ion |

| 169 | [C₂F₅]⁺ |

| 119 | [CF₂Cl]⁺ |

| 117 | [CCl₃]⁺ |

| 100 | [C₂F₄]⁺ |

| 85 | [CF₃]⁺ |

| 69 | [CF₃]⁺ |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters for chlorine-containing fragments.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of halogenated propanes is as follows:

-

Sample Preparation: Dissolve approximately 10-50 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹⁹F NMR Acquisition:

-

Reference the spectrum to an external standard (e.g., CFCl₃ at δ = 0 ppm).

-

Acquire the spectrum with proton decoupling.

-

Typical spectral width: -250 to 50 ppm.

-

-

¹³C NMR Acquisition:

-

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at δ = 0 ppm).

-

Acquire the spectrum with proton decoupling.

-

A sufficient relaxation delay (e.g., 5-10 seconds) is recommended for quantitative analysis due to the long relaxation times of quaternary carbons and carbons attached to fluorine.

-

Mass Spectrometry

A general protocol for the mass spectrometric analysis of volatile halogenated compounds is as follows:

-

Sample Introduction: For a volatile compound like 1,1,1-Trichloropentafluoropropane, direct infusion via a heated inlet system or introduction through a gas chromatograph (GC-MS) is suitable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns for chlorine-containing fragments.

Visualizations

Molecular Structure

Caption: Molecular structure of 1,1,1-Trichloropentafluoropropane.

Predicted Mass Spectrometry Fragmentation Pathway

The Environmental Impact of 1,1,1-Trichloropentafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental impact of 1,1,1-Trichloropentafluoropropane, also known as CFC-215cb. Due to its classification as a chlorofluorocarbon (CFC), this compound is recognized as a significant contributor to ozone depletion and global warming. This document synthesizes the available data on its environmental properties, outlines the methodologies for assessing its impact, and illustrates its atmospheric behavior. Given the sparse specific data for this particular isomer, this guide also draws upon information from the broader class of CFCs to provide a comprehensive assessment.

Introduction

1,1,1-Trichloropentafluoropropane (C₃Cl₃F₅) is a fully halogenated chlorofluorocarbon. Its chemical structure, characterized by a propane backbone saturated with chlorine and fluorine atoms, imparts a high degree of stability, allowing it to persist in the atmosphere for extended periods. This persistence is a key factor in its significant environmental impact. Like other CFCs, it is non-reactive in the troposphere and is only broken down by intense ultraviolet (UV) radiation in the stratosphere.

Quantitative Environmental Impact Data

Quantitative data for the specific isomer 1,1,1-Trichloropentafluoropropane (CFC-215cb) is limited in publicly accessible scientific literature. However, data for the broader category of Trichloropentafluoropropane (CFC-215) is available and provides a strong indication of its environmental impact.

Table 1: Environmental Impact Metrics for Trichloropentafluoropropane (CFC-215)

| Parameter | Value | Reference Substance |

| Ozone Depletion Potential (ODP) | 1.0 | CFC-11 (ODP = 1.0)[1][2] |

| Global Warming Potential (GWP) | Data not available | CO₂ (GWP = 1) |

| Atmospheric Lifetime | Data not available | - |

Note on Data Availability: While a specific Global Warming Potential (GWP) value for 1,1,1-Trichloropentafluoropropane is not available in the reviewed literature, it is crucial to understand that as a CFC, its GWP is expected to be substantial. For context, other CFCs have GWP values that are thousands of times higher than that of carbon dioxide. For example, CFC-11 has a GWP of approximately 4,750 over a 100-year time horizon[3]. The high GWP of CFCs is due to their strong absorption of infrared radiation in the atmospheric window and their long atmospheric lifetimes[3][4].

Atmospheric Signaling and Degradation Pathway

The primary environmental concern with CFCs like 1,1,1-Trichloropentafluoropropane is their role in the catalytic destruction of stratospheric ozone. Once released into the atmosphere, these inert compounds are transported to the stratosphere where they undergo photolysis by high-energy UV radiation, releasing chlorine atoms. These chlorine atoms then act as catalysts in a series of reactions that destroy ozone molecules.

Experimental Protocols for Environmental Impact Assessment

The determination of the Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) of a substance involves a combination of laboratory measurements and atmospheric modeling.

Ozone Depletion Potential (ODP) Determination

The ODP of a compound is a relative measure of its effectiveness in destroying stratospheric ozone compared to CFC-11, which has an ODP of 1.0[5][6]. The experimental determination involves several key steps:

-

Atmospheric Lifetime Measurement: The atmospheric lifetime of the substance is determined by measuring the rate constants of its reactions with hydroxyl radicals (OH) and other atmospheric oxidants, as well as its photolysis cross-sections.

-

Chlorine Release Efficiency: Laboratory studies are conducted to determine the efficiency of chlorine atom release from the molecule upon photolysis in the stratosphere.

-

Atmospheric Modeling: The data from the laboratory studies are used as inputs for 2D or 3D global atmospheric models. These models simulate the transport of the substance to the stratosphere, its decomposition, and the subsequent catalytic ozone destruction.

-

Relative Impact Calculation: The modeled ozone depletion caused by the substance is then compared to the ozone depletion calculated for an equivalent emission of CFC-11 to determine the ODP value[7][8].

Global Warming Potential (GWP) Calculation

The GWP is an index that compares the radiative forcing of a greenhouse gas to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years[4][9][10]. The calculation methodology involves:

-

Infrared Absorption Spectrum: The infrared absorption spectrum of the compound is measured in the laboratory. This determines the wavelengths at which the molecule absorbs thermal radiation and its efficiency in doing so.

-

Radiative Forcing Calculation: The radiative forcing of the substance is calculated based on its infrared absorption spectrum and its atmospheric concentration.

-

Atmospheric Lifetime: As with ODP, the atmospheric lifetime of the gas is a critical parameter.

-

Integration over a Time Horizon: The radiative forcing is integrated over a chosen time horizon (e.g., 100 years), taking into account the decay of the substance in the atmosphere.

-

Comparison with CO₂: The integrated radiative forcing is then compared to that of an equivalent mass of CO₂ to calculate the GWP[4][9].

Conclusion

References

- 1. epa.gov [epa.gov]

- 2. iosrjen.org [iosrjen.org]

- 3. What is the concentration of CFCs in the atmosphere, and how much do they contribute to global warming? | MIT Climate Portal [climate.mit.edu]

- 4. Global warming potential - Wikipedia [en.wikipedia.org]

- 5. Ozone depletion potential - Wikipedia [en.wikipedia.org]

- 6. carbontrail.net [carbontrail.net]

- 7. csl.noaa.gov [csl.noaa.gov]

- 8. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 9. Global warming potential | Minimum.com [minimum.com]

- 10. epa.gov [epa.gov]

Unveiling the Genesis of Chlorofluoropropanes: A Technical Primer on Their Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational discovery and initial scientific investigations into chlorofluoropropanes. We delve into the pioneering synthesis techniques, present the originally reported physical and chemical data, and provide detailed experimental protocols from these seminal studies. This document serves as a comprehensive resource for understanding the early history and fundamental properties of this class of organofluorine compounds.

Discovery and Early Synthesis

The emergence of chlorofluoropropanes is rooted in the broader history of organofluorine chemistry, with early synthesis methods primarily revolving around halogen exchange reactions. The groundbreaking work of Belgian chemist Frédéric Jean Edmond Swarts in the late 19th and early 20th centuries laid the groundwork for the practical synthesis of many organofluorine compounds.

A pivotal moment in the specific study of chlorofluoropropanes was the 1949 publication by Donald D. Coffman, Richard. Cramer, and G. W. Rigby, which detailed the synthesis of several of these compounds. Their work, along with other contemporaneous studies, established key methodologies for the preparation and characterization of these novel molecules.

The primary method employed in these initial studies was the Swarts reaction , which involves the treatment of a chlorinated organic compound with a metallic fluoride, most notably antimony trifluoride (SbF₃), often in the presence of a pentavalent antimony salt as a catalyst. This reaction facilitates the stepwise replacement of chlorine atoms with fluorine.

Another significant early method was vapor-phase fluorination , where a chlorinated propane is reacted with hydrogen fluoride (HF) at elevated temperatures over a catalyst.

Tabulated Physical and Chemical Data from Initial Studies

The following tables summarize the quantitative data from the initial studies on various chlorofluoropropanes. These values represent the physical constants as reported in the early literature and provide a basis for comparison with modern, more precise measurements.

| Compound Name | Molecular Formula | Boiling Point (°C) | Refractive Index (n_D) | Density (g/mL) |

| 2,2-Dichloro-1,1,1-trifluoropropane | C₃H₃Cl₂F₃ | 49 | Data not available | Data not available |

| 3-Chloro-1,1,1-trifluoropropane | C₃H₄ClF₃ | Data not available | 1.337 | 1.326 |

| 1,1-Dichloro-1,2,2-trifluoropropane | C₃H₃Cl₂F₃ | 60 | 1.353 | 1.418 |

Note: Data from initial studies is often incomplete. "Data not available" indicates that the value was not found in the reviewed early literature.

Experimental Protocols from Foundational Studies

The following are detailed methodologies for key experiments cited in the initial discovery and characterization of chlorofluoropropanes, based on the available early literature.

General Swarts Reaction Protocol for the Synthesis of Chlorofluoropropanes

This protocol is a generalized representation of the Swarts reaction as it would have been applied in the initial syntheses of chlorofluoropropanes.

Materials:

-

Chlorinated propane precursor (e.g., a tetrachloropropane or pentachloropropane)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Reaction vessel (e.g., a three-necked flask) equipped with a reflux condenser, dropping funnel, and stirrer

-

Distillation apparatus

-

Washing solutions (e.g., dilute hydrochloric acid, water, dilute sodium carbonate solution)

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

The chlorinated propane precursor is charged into the reaction vessel.

-

A catalytic amount of antimony pentachloride is added to the reaction vessel.

-

The mixture is heated to a gentle reflux.

-

Antimony trifluoride is added portion-wise through the dropping funnel. The rate of addition is controlled to maintain a steady reaction.

-

After the addition of antimony trifluoride is complete, the reaction mixture is refluxed for a specified period to ensure complete reaction.

-

The reaction mixture is then cooled, and the crude product is isolated by distillation.

-

The distillate is washed successively with dilute hydrochloric acid, water, and a dilute sodium carbonate solution to remove any remaining antimony salts and acidic byproducts.

-

The washed product is dried over a suitable drying agent, such as anhydrous calcium chloride.

-

The final product is purified by fractional distillation, and the physical constants (boiling point, refractive index, density) are measured.

Vapor-Phase Fluorination of Chloropropanes with Hydrogen Fluoride

This protocol outlines the general procedure for the vapor-phase fluorination of chloropropanes, another early method for producing chlorofluoropropanes.

Materials:

-

Chlorinated propane precursor

-

Anhydrous hydrogen fluoride (HF)

-

Fluorination catalyst (e.g., chromium oxyfluoride)

-

Tube reactor made of a material resistant to HF (e.g., Monel or nickel)

-

Furnace for heating the reactor

-

Condensation and collection system

-

Scrubbing solution (e.g., aqueous potassium hydroxide)

Procedure:

-

The fluorination catalyst is packed into the tube reactor.

-

The reactor is heated to the desired reaction temperature in a furnace.

-

A stream of the vaporized chlorinated propane precursor is passed through the heated reactor.

-

Simultaneously, a stream of anhydrous hydrogen fluoride is fed into the reactor. The molar ratio of HF to the chloropropane is a critical parameter.

-

The reaction products exit the reactor as a vapor stream.

-

The vapor stream is passed through a condensation and collection system to liquefy the chlorofluoropropane products.

-

Unreacted HF and byproduct HCl are removed by passing the product stream through a scrubbing solution.

-

The collected crude product is then purified by distillation.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in the early studies of chlorofluoropropanes.

Caption: Workflow for the synthesis and purification of chlorofluoropropanes via the Swarts reaction.

Caption: Process flow for the vapor-phase fluorination of chloropropanes.

1,1,1-Trichloropentafluoropropane: A Potential Solvent for Spectroscopic Applications

Application Note

Introduction

1,1,1-Trichloropentafluoropropane (C3Cl3F5) is a halogenated hydrocarbon with potential applications as a solvent in various spectroscopic techniques. Its chemical structure, lacking hydrogen atoms, and the presence of both chlorine and fluorine atoms give it unique physical and chemical properties. This document provides an overview of its known characteristics and explores its theoretical suitability for UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to a lack of specific studies on its use as a spectroscopy solvent, this note also provides generalized protocols for evaluating its performance.

Physicochemical Properties

A summary of the known physical and chemical properties of 1,1,1-trichloropentafluoropropane is presented in the table below. These properties are essential for its consideration as a solvent in spectroscopic analysis.

| Property | Value | Reference |

| Molecular Formula | C3Cl3F5 | [1] |

| Molecular Weight | 237.38 g/mol | [2] |

| CAS Number | 4259-43-2 | [1][3] |

| Boiling Point | 73.7 °C | [4] |

| Melting Point | -72 °C | [4] |

| Density | 1.6631 g/cm³ | [4] |

| Refractive Index | 1.3512 @ 20 °C | [4] |

Theoretical Spectroscopic Suitability

UV-Visible Spectroscopy

Theoretically, 1,1,1-trichloropentafluoropropane should be a suitable solvent for UV-Visible spectroscopy in a manner similar to other halogenated alkanes. The absence of double bonds or chromophoric groups in its structure suggests that it will not absorb significantly in the UV-Visible region, likely offering a low UV cutoff. This would make it transparent over a wide spectral range, allowing for the analysis of various analytes without solvent interference.

Infrared (IR) Spectroscopy

For IR spectroscopy, the primary advantage of 1,1,1-trichloropentafluoropropane is the absence of C-H bonds, which eliminates the strong C-H stretching and bending vibrations that can obscure analytical signals in many common solvents. The C-Cl and C-F stretching and bending vibrations will be present, but these typically occur in the fingerprint region and may offer clear windows in the mid-IR range for analyte characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As 1,1,1-trichloropentafluoropropane contains no protons, it is a potentially excellent solvent for ¹H NMR spectroscopy, as it will not produce any interfering solvent signals. For ¹³C NMR, the carbon signals of the solvent would be present and would need to be accounted for. Its fluorine content makes it unsuitable for ¹⁹F NMR of analytes, as the solvent would produce large signals, but it could potentially be used as a reference standard in some cases. Its relatively low boiling point may require the use of sealed NMR tubes for experiments conducted at elevated temperatures.

Safety and Handling

1,1,1-Trichloropentafluoropropane is a chemical that requires careful handling in a laboratory setting.[2][3]

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][5]

-

Avoid inhalation of vapors.[6]

-

Use non-sparking tools and prevent the buildup of electrostatic charge.[2][3]

Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Store away from incompatible materials.[2]

First-Aid Measures:

-

If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]

-

In case of skin contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2][5]

-

In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2][5]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5]

General Protocols for Solvent Evaluation in Spectroscopy

The following are generalized protocols for evaluating a new solvent, such as 1,1,1-trichloropentafluoropropane, for use in spectroscopy.

Protocol 1: Determination of UV Cutoff

-

Fill a 1 cm path length quartz cuvette with the test solvent.

-

Use a double-beam UV-Visible spectrophotometer and record a baseline with the same solvent in both the sample and reference beams.

-

Scan from 800 nm to 200 nm.

-

The UV cutoff is the wavelength at which the absorbance of the solvent is equal to 1 Absorbance Unit (AU).

Protocol 2: Determination of IR Transparency Windows

-

Acquire a background spectrum of the empty sample compartment of an FTIR spectrometer.

-

Fill a liquid transmission cell with the test solvent.

-

Acquire the IR spectrum of the solvent from 4000 cm⁻¹ to 400 cm⁻¹.

-

Identify the regions of the spectrum where the solvent has minimal absorbance (high transmittance). These are the transparency windows suitable for analyte analysis.

Protocol 3: Evaluation for NMR Spectroscopy

-

Prepare a sample of the test solvent in a standard 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum to confirm the absence of proton signals.

-

Acquire a ¹³C NMR spectrum to identify the solvent's carbon signals.

-

Dissolve a known standard compound (e.g., a compound with a simple, known spectrum) in the test solvent.

-

Acquire ¹H and ¹³C NMR spectra of the solution to assess for any solvent-solute interactions or signal distortion.

-

Check the solubility of a range of compounds with varying polarities to determine the solvent's general utility.

Visualizations

Caption: Workflow for evaluating a novel solvent for spectroscopy.

Disclaimer: The information provided in this document is based on theoretical considerations and available data from chemical databases and safety data sheets. Specific experimental validation is required to confirm the suitability of 1,1,1-trichloropentafluoropropane as a solvent for any spectroscopic application. Always consult the latest safety data sheet before handling this chemical.

References

- 1. 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane | C3Cl3F5 | CID 61340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 76-17-5 | 1100-6-22 | 1,2,3-Trichloropentafluoropropane | SynQuest Laboratories [synquestlabs.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

Technical Information Note: 1,1,1-Trichloropentafluoropropane in Agrochemical Contexts

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 1,1,1-Trichloropentafluoropropane (also known as CFC-215cb) as an active ingredient in agrochemical research are not documented in publicly available literature, its chemical properties are characteristic of chlorofluorocarbons (CFCs) which historically saw use in various industrial applications, including as solvents and propellants. This document explores the potential, largely historical or niche, role of 1,1,1-Trichloropentafluoropropane as an inert ingredient in pesticide formulations and discusses the broader context of fluorinated compounds in agriculture, including environmental and regulatory considerations that have led to the phasing out of CFCs.

Potential Application as an Inert Ingredient

Inert ingredients are components of a pesticide formulation other than the active ingredient. They are added to enhance the effectiveness, stability, and usability of the product. Given its chemical nature, 1,1,1-Trichloropentafluoropropane could have theoretically served in the following capacities:

-

Solvent: To dissolve a solid active ingredient, allowing for its uniform application.

-

Carrier: To facilitate the delivery of the active ingredient to the target.

-

Propellant: In aerosol-based pesticide formulations.

The physical and chemical properties of 1,1,1-Trichloropentafluoropropane would be key determinants of its suitability for such roles.

Physicochemical Properties of 1,1,1-Trichloropentafluoropropane

A summary of the key physicochemical properties of 1,1,1-Trichloropentafluoropropane (CAS No: 4259-43-2) is presented below. These properties are relevant to its potential function as a solvent or carrier in a formulation.

| Property | Value | Reference |

| Molecular Formula | C₃Cl₃F₅ | [1] |

| Molecular Weight | 237.38 g/mol | [1] |

| IUPAC Name | 1,1,1-trichloro-2,2,3,3,3-pentafluoropropane | [1] |

| Synonyms | CFC-215cb, Freon 215, R 215cb | [2] |

Agrochemical Formulation Workflow

The following diagram illustrates the general workflow for creating a liquid agrochemical formulation, highlighting the stage at which an inert solvent like 1,1,1-Trichloropentafluoropropane might have been incorporated.

Experimental Protocols

Due to the lack of specific documented use of 1,1,1-Trichloropentafluoropropane in modern agrochemical research, detailed experimental protocols for its application are not available. However, a general protocol for evaluating a potential solvent in a pesticide formulation is outlined below.

Protocol: Evaluation of a Novel Solvent for an Emulsifiable Concentrate (EC) Formulation

-

Objective: To determine the suitability of a test solvent (e.g., 1,1,1-Trichloropentafluoropropane) for creating a stable EC formulation of a model active ingredient.

-

Materials:

-

Model active ingredient (solid, with known melting point and solubility characteristics)

-

Test solvent (1,1,1-Trichloropentafluoropropane)

-

Reference solvent (e.g., cyclohexanone, N-methyl-2-pyrrolidone)

-

Emulsifiers (a blend of non-ionic and anionic surfactants)

-

Standard hard water (342 ppm)

-

Glass beakers, magnetic stirrers, graduated cylinders, water bath, analytical balance.

-

-

Procedure:

-

Solubility Assessment:

-

Prepare saturated solutions of the active ingredient in both the test and reference solvents at various temperatures (e.g., 0°C, 25°C, 50°C).

-

Determine the concentration of the dissolved active ingredient in each saturated solution using an appropriate analytical method (e.g., HPLC, GC).

-

-

Formulation Preparation:

-

Based on the solubility data, prepare a target concentration of the active ingredient in the test solvent (e.g., 200 g/L).

-

Dissolve the active ingredient in the test solvent with gentle heating and stirring if necessary.

-

Add a predetermined amount of emulsifier blend (e.g., 5-10% w/v) and mix until a homogenous solution is obtained.

-

-

Emulsion Stability Test:

-

Add 5 mL of the prepared formulation to 95 mL of standard hard water in a graduated cylinder.

-

Invert the cylinder 10-30 times to form an emulsion.

-

Observe the emulsion for stability at set time intervals (e.g., 30 minutes, 2 hours, 24 hours). Record any creaming, sedimentation, or crystallization.

-

-

Cold Temperature Stability:

-

Store the prepared formulation at a low temperature (e.g., 0°C) for 7 days.

-

Observe for any signs of crystallization or phase separation.

-

-

-

Data Analysis:

-

Compare the solubility of the active ingredient in the test solvent versus the reference solvent.

-

Evaluate the stability of the emulsion formed with the test formulation.

-

Assess the cold temperature stability of the formulation.

-

Environmental Fate and Regulatory Context

1,1,1-Trichloropentafluoropropane is a chlorofluorocarbon (CFC). The environmental fate of CFCs is a significant concern due to their potential to deplete the stratospheric ozone layer. While specific toxicological and environmental fate data for 1,1,1-Trichloropentafluoropropane are limited in the public domain, the general characteristics of CFCs include:

-

Persistence: They are highly stable in the troposphere with long atmospheric lifetimes.

-

Ozone Depletion Potential: In the stratosphere, they can be broken down by UV radiation, releasing chlorine atoms that catalytically destroy ozone.

Due to these environmental concerns, the production and use of CFCs have been phased out under the Montreal Protocol. Consequently, the use of 1,1,1-Trichloropentafluoropropane in any application, including as an inert ingredient in pesticides, is highly restricted and largely of historical interest. Modern agrochemical formulations utilize solvents with more favorable environmental and toxicological profiles. A search of the U.S. Environmental Protection Agency (EPA) inert ingredient database did not yield a specific approval for 1,1,1-Trichloropentafluoropropane, further indicating its lack of current use in registered pesticide products in the United States.[3][4][5][6]

Logical Relationship Diagram: Inert Ingredient Considerations

The following diagram outlines the key considerations for selecting an inert ingredient in an agrochemical formulation, highlighting why a compound like 1,1,1-Trichloropentafluoropropane would likely be disqualified in modern research and development.

References

Application of 1,1,1-Trichloropentafluoropropane in Pharmaceutical Intermediate Synthesis: A Case Study with Analogue 3-Chloro-1,1,1-trifluoropropane

Note to the Reader: As of late 2025, publicly accessible research and chemical literature do not contain specific examples or established protocols for the use of 1,1,1-trichloropentafluoropropane in the synthesis of pharmaceutical intermediates. However, the closely related compound, 3-chloro-1,1,1-trifluoropropane, is a well-documented and valuable building block in pharmaceutical research and development. This document will, therefore, provide detailed application notes and protocols for 3-chloro-1,1,1-trifluoropropane as a representative example of how halogenated propanes are utilized in medicinal chemistry to synthesize advanced pharmaceutical intermediates. The methodologies and principles described are likely applicable to other similar fluorinated and chlorinated short-chain alkanes.

Introduction to Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine atoms into organic molecules is a critical strategy in modern drug design. The trifluoromethyl group (-CF3), in particular, can significantly enhance the therapeutic properties of a drug candidate. These enhancements are attributed to the unique electronic and steric properties of the trifluoromethyl group, which can improve metabolic stability, lipophilicity, and binding affinity to the target protein.[1] Compounds like 3-chloro-1,1,1-trifluoropropane serve as versatile synthons for introducing this important functional group into complex molecular architectures.[1]

Application Notes: Synthesis of a Trifluoromethylated Amine Intermediate

This section details the application of 3-chloro-1,1,1-trifluoropropane in the synthesis of a key pharmaceutical intermediate, N-benzyl-3,3,3-trifluoropropylamine. This intermediate can be further elaborated to create a variety of biologically active molecules.

The overall synthetic workflow involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,1,1-trifluoropropane with a primary amine.

Caption: Synthetic workflow for a pharmaceutical intermediate.

Experimental Protocol: Synthesis of N-benzyl-3,3,3-trifluoropropylamine

Materials:

-

3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5)

-

Benzylamine

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetonitrile (100 mL), potassium carbonate (2.0 equivalents), and benzylamine (1.2 equivalents).

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Add 3-chloro-1,1,1-trifluoropropane (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Redissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-benzyl-3,3,3-trifluoropropylamine as a colorless oil.

Data Presentation

| Parameter | Value |

| Reactants | |

| 3-Chloro-1,1,1-trifluoropropane | 1.0 eq |

| Benzylamine | 1.2 eq |

| Potassium Carbonate | 2.0 eq |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux (~82°C) |

| Reaction Time | 12-18 hours |

| Yield | 85-95% (typical) |

| Purity (post-chromatography) | >98% (by GC-MS and NMR) |

Signaling Pathway Context

While the synthesized intermediate itself is not biologically active, it serves as a crucial building block. The trifluoropropylamine moiety can be incorporated into molecules designed to interact with specific biological targets. For example, it could be part of a molecule that inhibits a particular enzyme or blocks a receptor. The rationale for its inclusion often relates to improving the drug's pharmacokinetic profile.

Caption: Rationale for using trifluoromethylated intermediates.

Conclusion

While direct applications of 1,1,1-trichloropentafluoropropane in pharmaceutical synthesis are not readily found in the current literature, the use of analogous fluorinated building blocks like 3-chloro-1,1,1-trifluoropropane is a cornerstone of modern medicinal chemistry. The protocols and principles outlined here provide a framework for the synthesis of trifluoromethylated intermediates that are crucial for the development of new and improved therapeutics. The ability of the trifluoromethyl group to enhance key drug properties ensures that compounds like 3-chloro-1,1,1-trifluoropropane will remain vital tools for researchers and scientists in the pharmaceutical industry.

References

experimental protocol for fluorination using 1,1,1-Trichloropentafluoropropane

Note on 1,1,1-Trichloropentafluoropropane: Initial research indicates that 1,1,1-Trichloropentafluoropropane is not commonly utilized as a laboratory reagent for fluorination reactions. It is more likely a chlorofluorocarbon (CFC) or hydrochlorofluorocarbon (HCFC) compound, which are typically used as refrigerants, blowing agents, or solvents, and their use is often regulated due to environmental concerns. The following application notes, therefore, focus on a widely used and well-documented electrophilic fluorinating agent to provide a relevant and practical guide for researchers in drug development and organic synthesis.

Electrophilic Fluorination Using a Selectfluor™ Analogue

This section provides a detailed protocol for the fluorination of a model substrate, a β-ketoester, using an electrophilic fluorinating agent. Electrophilic fluorinating reagents are a class of compounds that deliver an electrophilic fluorine atom ("F+") to a nucleophilic substrate. They are valued for their relative safety and ease of handling compared to gaseous fluorine.

Safety Precautions

Handling of all chemicals should be performed in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[2] Avoid inhalation of dusts and vapors.[2] In case of accidental contact with skin, wash immediately with soap and plenty of water.[2] All waste materials should be disposed of according to institutional and local environmental regulations.[1][2]

Experimental Protocol: Fluorination of a β-Ketoester

This protocol describes the fluorination of a generic β-ketoester using a common electrophilic fluorinating agent in a laboratory setting.

Materials:

-

β-Ketoester (Substrate)

-

Electrophilic Fluorinating Agent (e.g., Selectfluor™)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the β-ketoester and anhydrous acetonitrile.

-

Reagent Addition: While stirring the solution at room temperature, add the electrophilic fluorinating agent in one portion.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion of the reaction, quench the reaction mixture with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography.

-

Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry).

Data Presentation: Representative Fluorination Reactions

The following table summarizes typical results for the fluorination of various β-ketoesters under the conditions described above.

| Substrate (β-Ketoester) | Fluorinating Agent | Solvent | Reaction Time (h) | Yield (%) |

| Ethyl 2-oxocyclopentanecarboxylate | Selectfluor™ | Acetonitrile | 2 | 85 |

| Methyl 3-oxo-3-phenylpropanoate | Selectfluor™ | Acetonitrile | 4 | 78 |

| Dibenzoyl methane | Selectfluor™ | Acetonitrile | 3 | 92 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the fluorination of a β-ketoester.

Caption: General workflow for the electrophilic fluorination of a β-ketoester.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in an electrophilic fluorination reaction.

Caption: Logical flow of an electrophilic fluorination reaction.

References

Application Notes and Protocols for 1,1,1-Trichloropentafluoropropane in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These notes and protocols are intended as a general guide and are based on limited available safety information for 1,1,1-Trichloropentafluoropropane (CAS No. 4259-43-2). A comprehensive and current Safety Data Sheet (SDS) from the manufacturer or supplier must be obtained and reviewed before any handling, storage, or use of this chemical. The information provided herein is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations.

Introduction

1,1,1-Trichloropentafluoropropane is a halogenated hydrocarbon. Due to the presence of chlorine and fluorine atoms, it is expected to have properties that require careful management in a laboratory environment to ensure the safety of personnel and to prevent environmental release. This document outlines general procedures for its handling and storage.

Hazard Identification

Based on available data, 1,1,1-Trichloropentafluoropropane is noted as an irritant. Halogenated hydrocarbons as a class can present various hazards, including potential toxicity, and may be harmful if inhaled, ingested, or absorbed through the skin. They can also have environmental implications, such as being ozone-depleting substances. A detailed hazard assessment must be conducted upon receipt of the manufacturer's SDS.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₃Cl₃F₅ | PubChem |

| CAS Number | 4259-43-2 | PubChem |

| Molar Mass | 237.38 g/mol | PubChem |

| Boiling Point | Data Not Available | - |

| Melting Point | Data Not Available | - |

| Flash Point | Data Not Available | - |

| Permissible Exposure Limit (PEL) | Data Not Available | - |

| Threshold Limit Value (TLV) | Data Not Available | - |

| Lower Explosive Limit (LEL) | Data Not Available | - |

| Upper Explosive Limit (UEL) | Data Not Available | - |

Experimental Protocols

General Handling Protocol

-

Risk Assessment: Before any new experiment, conduct a thorough risk assessment specific to the planned use of 1,1,1-Trichloropentafluoropropane.

-

Engineering Controls: All work with this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes, but is not limited to:

-

Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Safety goggles or a face shield.

-

A lab coat.

-

-

Dispensing: When transferring or dispensing the chemical, use a method that minimizes the generation of vapors or aerosols.

-

Avoid Incompatibilities: Keep away from incompatible materials. While specific incompatibilities for this compound are not detailed in the available literature, halogenated hydrocarbons can react with strong oxidizing agents, alkali metals, and other reactive materials.

-

Waste Disposal: Dispose of all waste containing 1,1,1-Trichloropentafluoropropane in accordance with local, state, and federal regulations for hazardous waste. Do not pour down the drain.

Storage Protocol

-

Container: Store in a tightly sealed, original, or compatible container.

-

Location: Store in a cool, dry, and well-ventilated area designated for the storage of hazardous chemicals.

-

Segregation: Store away from incompatible materials.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

-

Inventory: Maintain an accurate inventory of the chemical.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures

In the event of a fire involving 1,1,1-Trichloropentafluoropropane, use an appropriate extinguishing agent for the surrounding fire. Halogenated hydrocarbons may produce toxic and corrosive fumes (e.g., hydrogen chloride, hydrogen fluoride) upon decomposition in a fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Response Protocol

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Cleanup: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.

-

Personal Protection: All personnel involved in the cleanup should wear appropriate PPE, including respiratory protection if vapors are present.

Visualizations

Caption: Workflow for Safe Handling and Storage.

Caption: Logic for Emergency Response Procedures.

Application Notes and Protocols: 1,1,1-Trichloropentafluoropropane as a Refrigerant or Blowing Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,1-Trichloropentafluoropropane, a member of the chlorofluorocarbon (CFC) family of compounds, has historically seen use as both a refrigerant and a blowing agent for polyurethane foams. However, due to its significant environmental impact, specifically its high Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), its production and use have been largely phased out under international agreements such as the Montreal Protocol. Consequently, detailed performance data for this specific compound in modern applications is scarce.

This document provides a summary of the available physical and environmental properties of trichloropentafluoropropane isomers. Recognizing the limited availability of application-specific data, this report also furnishes detailed, standardized experimental protocols for the evaluation of refrigerants and blowing agents. These protocols, established by organizations such as ASTM and ASHRAE, provide a framework for the assessment of any potential alternative compounds.

Physicochemical and Environmental Properties of Trichloropentafluoropropane Isomers

Several isomers of trichloropentafluoropropane exist, with 1,1,1-trichloropentafluoropropane (CFC-215cb) and 1,2,3-trichloropentafluoropropane being two examples. The available data for these compounds is summarized below.

| Property | 1,1,1-Trichloropentafluoropropane (CFC-215cb) | 1,2,3-Trichloropentafluoropropane | Reference |

| CAS Number | 4259-43-2 | 76-17-5 | [1] |

| Molecular Formula | C₃Cl₃F₅ | C₃Cl₃F₅ | [1] |

| Molecular Weight | 237.38 g/mol | 237.38 g/mol | [1] |

| Melting Point | - | -72 °C | [1] |

| Boiling Point | - | 74 °C | [1] |

| Ozone Depletion Potential (ODP) | ~1 | ~1 | [1] |

| Global Warming Potential (GWP) | High (exact value not readily available) | High (exact value not readily available) | [1] |

Application as a Refrigerant

While specific performance data for 1,1,1-trichloropentafluoropropane in refrigeration cycles is limited, the general principles of operation and evaluation are well-established. A typical vapor-compression refrigeration cycle consists of four main components: a compressor, a condenser, an expansion valve, and an evaporator. The efficiency of a refrigerant is determined by its thermodynamic properties and its performance within this cycle.

Experimental Protocol: Refrigerant Performance Evaluation (Based on ANSI/ASHRAE Standards)

This protocol outlines the methodology for determining the cooling capacity and coefficient of performance (COP) of a refrigerant in a vapor-compression cycle.

Objective: To evaluate the thermodynamic performance of a test refrigerant.

Apparatus:

-

A fully instrumented vapor-compression refrigeration test stand, including:

-

Compressor (of known displacement and isentropic efficiency)

-

Condenser (water-cooled or air-cooled)

-

Expansion valve (thermostatic or electronic)

-

Evaporator (calorimeter type)

-

-

Temperature sensors (thermocouples or RTDs)

-

Pressure transducers

-

Flow meter (for refrigerant and, if applicable, cooling water)

-

Power meter (for compressor energy consumption)

-

Data acquisition system

Procedure:

-

System Preparation:

-

Evacuate the refrigeration system to remove any non-condensable gases.

-

Charge the system with the specified amount of the test refrigerant.

-

Leak-check the entire system.

-

-

Test Conditions:

-

Set the desired evaporating and condensing temperatures by controlling the heat input to the evaporator and the cooling medium flow to the condenser.

-

Allow the system to reach a steady state, where temperatures, pressures, and flow rates remain constant over time.

-

-

Data Collection:

-

Record the following parameters at steady-state conditions:

-

Refrigerant temperature and pressure at the inlet and outlet of each major component (compressor, condenser, evaporator).

-

Refrigerant mass flow rate.

-

Power consumption of the compressor.

-

Inlet and outlet temperatures and flow rate of the cooling medium for the condenser and the heat source for the evaporator.

-

-

-

Calculations:

-

Refrigerating Effect (Q_e): Determined from the heat absorbed in the evaporator. For a calorimeter, this is the measured heat input.

-

Compressor Work (W_in): Measured directly by the power meter.

-

Coefficient of Performance (COP): Calculated as the ratio of the refrigerating effect to the compressor work (COP = Q_e / W_in).

-

Application as a Blowing Agent

As a blowing agent, 1,1,1-trichloropentafluoropropane would be used in the production of rigid polyurethane foams. The blowing agent is vaporized by the heat of the polymerization reaction, creating the cellular structure of the foam. The properties of the resulting foam, such as density, thermal conductivity, and compressive strength, are critical to its performance as an insulating material.

Experimental Protocol: Evaluation of Rigid Polyurethane Foam Properties (Based on ASTM Standards)

This protocol describes the methodology for characterizing the key physical properties of a rigid polyurethane foam produced with a test blowing agent.

Objective: To determine the apparent density, thermal conductivity, and compressive strength of a rigid polyurethane foam.

Materials and Apparatus:

-

Polyol and isocyanate components for the polyurethane foam system.

-

Test blowing agent (e.g., 1,1,1-trichloropentafluoropropane).

-

Mixing equipment (high-shear mixer).

-

Mold for foam production.

-

Saw for cutting foam specimens.

-

Analytical balance.

-

Calipers.

-

Heat flow meter apparatus (for thermal conductivity measurement, ASTM C518).

-

Universal testing machine with a compression platen (for compressive strength measurement, ASTM D1621).[2]

Procedure:

-

Foam Preparation:

-

Condition the polyol, isocyanate, and blowing agent to the specified temperature.

-

Accurately weigh the components according to the desired formulation.

-

Thoroughly mix the polyol and blowing agent.

-

Add the isocyanate and mix vigorously for the specified time.

-

Pour the reacting mixture into the mold and allow it to cure.

-

-

Specimen Preparation:

-

After curing, remove the foam from the mold.

-

Cut specimens of the required dimensions for each test using a saw. Ensure the cuts are clean and the surfaces are parallel.

-

-

Apparent Density (ASTM D1622):

-

Measure the dimensions of a rectangular foam specimen accurately using calipers.

-

Weigh the specimen on an analytical balance.

-

Calculate the density by dividing the mass by the calculated volume.

-

-

Thermal Conductivity (ASTM C518):

-

Place a foam specimen of known thickness between the two plates of the heat flow meter apparatus, which are maintained at different, constant temperatures.

-

Allow the system to reach thermal equilibrium.

-

The apparatus measures the heat flow through the specimen.

-

The thermal conductivity is calculated based on the heat flow, specimen thickness, and the temperature difference across the specimen.

-

-

Compressive Strength (ASTM D1621): [2]

-

Place a foam specimen in the universal testing machine.[2]

-

Apply a compressive load at a constant rate of crosshead movement.[2]

-

Record the load and the corresponding deformation.

-

The compressive strength is typically reported as the stress at 10% deformation or at the yield point, whichever occurs first.[3]

-

Conclusion

1,1,1-Trichloropentafluoropropane and its isomers are historically significant but environmentally detrimental compounds. Due to their phase-out, detailed performance data in modern applications is largely unavailable. The provided standardized protocols offer robust and reproducible methods for the evaluation of alternative refrigerants and blowing agents, enabling researchers and scientists to assess the viability of next-generation, environmentally benign materials. It is imperative for all handling and experimental procedures involving such chemicals to be conducted with strict adherence to safety protocols and environmental regulations.

References

Application Notes and Protocols for the Analytical Detection of 1,1,1-Trichloropentafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloropentafluoropropane (CFC-215cb) is a chlorofluorocarbon (CFC) that belongs to a class of compounds known for their historical use as refrigerants, solvents, and blowing agents. Due to their significant environmental impact, particularly on the ozone layer, the production and use of many CFCs have been phased out under international agreements like the Montreal Protocol. However, their persistence in the environment and potential presence as legacy contaminants or byproducts necessitates robust analytical methods for their detection and quantification.

These application notes provide a detailed framework for the analysis of 1,1,1-Trichloropentafluoropropane in various matrices, with a primary focus on environmental samples. The methodologies described are based on established analytical techniques for volatile halogenated compounds and can be adapted and validated for specific research and monitoring needs.

Analytical Methods Overview

The primary analytical technique for the detection of volatile and semi-volatile halogenated hydrocarbons like 1,1,1-Trichloropentafluoropropane is Gas Chromatography (GC) coupled with a sensitive detector. The most common and effective detectors for this purpose are the Electron Capture Detector (ECD), known for its high sensitivity to halogenated compounds, and the Mass Spectrometer (MS), which provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern. For trace-level analysis in aqueous samples, pre-concentration techniques such as Purge and Trap or Headspace sampling are typically employed.

Quantitative Data Summary

| Parameter | Typical Performance | Notes |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/L (in water) | Dependent on sample volume, pre-concentration efficiency, and instrument sensitivity. |

| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/L (in water) | Typically 3-5 times the LOD. |

| Linearity (R²) | > 0.995 | Over a defined concentration range (e.g., 0.1 - 100 µg/L). |

| Precision (%RSD) | < 15% | For replicate analyses of a standard. |

| Accuracy/Recovery (%) | 80 - 120% | For spiked matrix samples. |

Experimental Protocols

Protocol 1: Analysis of 1,1,1-Trichloropentafluoropropane in Water by Purge and Trap GC-MS

This protocol is adapted from standard methods for the analysis of volatile organic compounds in water, such as those developed by the U.S. Environmental Protection Agency (EPA).

1. Principle: Volatile organic compounds, including 1,1,1-Trichloropentafluoropropane, are purged from a water sample by bubbling an inert gas through it. The purged compounds are trapped on a sorbent material, then thermally desorbed into a gas chromatograph for separation and detection by a mass spectrometer.

2. Materials and Reagents:

-

Reagent Water: Deionized or distilled water, free of interfering contaminants.

-

Methanol: Purge and trap grade.

-

Standard Stock Solution: A certified standard of 1,1,1-Trichloropentafluoropropane in methanol (e.g., 1000 µg/mL).

-

Internal Standard/Surrogate Stock Solutions: Certified standards of appropriate internal standards (e.g., fluorobenzene, chlorobenzene-d5) and surrogates (e.g., bromofluorobenzene) in methanol.

-

Helium: Ultra-high purity (99.999%), for use as a carrier and purge gas.

3. Instrumentation:

-

Gas Chromatograph/Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for separating volatile halogenated compounds (e.g., a 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent).

-

Purge and Trap System: Commercially available system with a suitable trap (e.g., Tenax/silica gel/charcoal).

4. Sample Collection and Preservation:

-

Collect samples in 40 mL amber glass vials with PTFE-lined septa.

-

Ensure no headspace is present in the vial.

-

If residual chlorine is present, add a reducing agent (e.g., sodium thiosulfate) to the vials before sample collection.

-